Ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate
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Overview
Description
Ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate typically involves the condensation of 2-thiophen-2-ylacetic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene ring
Uniqueness: Ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an ethyl ester and an amide linkage makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)12-7-3-4-8-13(12)16-14(17)10-11-6-5-9-20-11/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCLJHYQSHFTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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